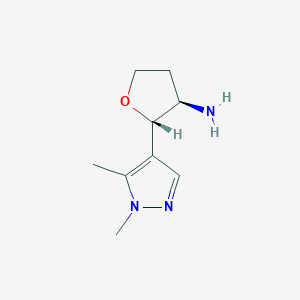![molecular formula C6H2BrClN2S B13647009 2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
2-Bromo-7-chlorothiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-Bromo-7-chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-chlorothiazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-7-chlorothiazolo[4,5-c]pyridine can be compared with other thiazole-pyridine derivatives, such as:
- 2-Bromo-4-chloro-6-aza-1,3-benzothiazole
- 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine
These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties .
Eigenschaften
Molekularformel |
C6H2BrClN2S |
|---|---|
Molekulargewicht |
249.52 g/mol |
IUPAC-Name |
2-bromo-7-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H |
InChI-Schlüssel |
ZXFVYNKJLPYJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Cl)SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


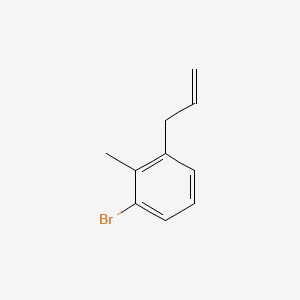

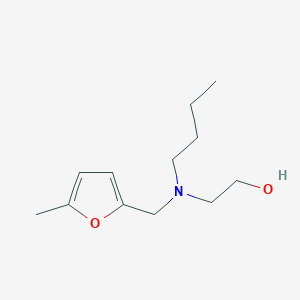
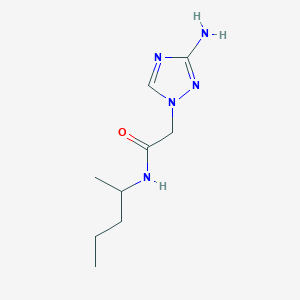


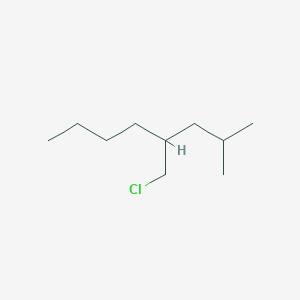
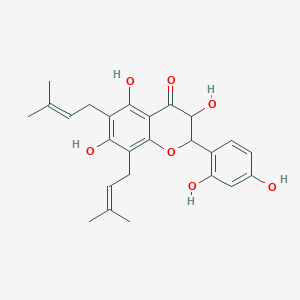
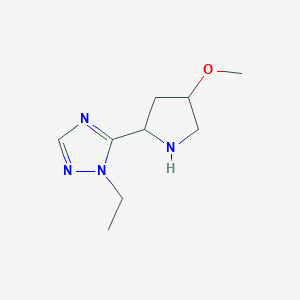
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)


![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
